REACTION_CXSMILES
|
[C:1]([O:5][C:6](=[O:22])[NH:7][CH2:8][CH2:9][C:10](=[C:12]1C(=O)OC(C)(C)[O:14][C:13]1=O)[OH:11])([CH3:4])([CH3:3])[CH3:2]>O1CCOCC1>[C:1]([O:5][C:6]([N:7]1[CH2:8][CH2:9][C:10](=[O:11])[CH2:12][C:13]1=[O:14])=[O:22])([CH3:4])([CH3:3])[CH3:2]
|
Name
|
|
Quantity
|
9.2 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NCCC(O)=C1C(OC(OC1=O)(C)C)=O)=O
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Name
|
|
Quantity
|
180 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The mixture was evaporated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1C(CC(CC1)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 102.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |